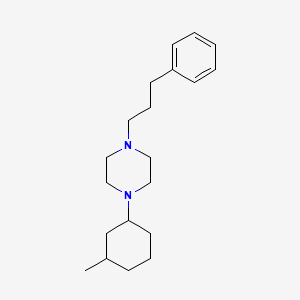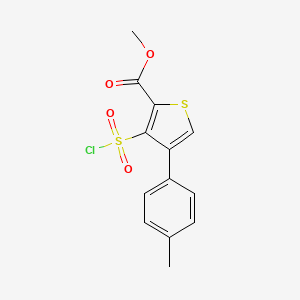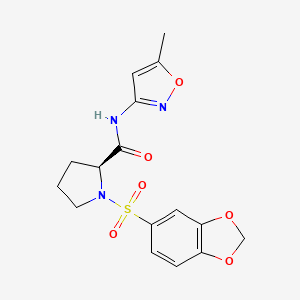
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a cycloheptyl group, an oxazole ring, and a thiophene sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Aplicaciones Científicas De Investigación
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxazole ring and thiophene sulfonamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole and thiophene derivatives, such as:
- 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
- Oxazole, isoxazole, and oxadiazole derivatives
Uniqueness
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18N2O3S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O3S2/c17-21(18,16-12-5-3-1-2-4-6-12)14-9-11(10-20-14)13-7-8-15-19-13/h7-10,12,16H,1-6H2 |
Clave InChI |
BPQAORVSGDBRGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-4-(2-hydroxy-5-methylphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12490668.png)
![Methyl 5-chloro-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B12490676.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12490684.png)
![Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![5-(2,5-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490701.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12490723.png)

![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)

